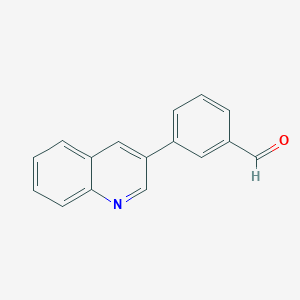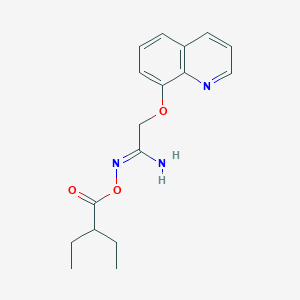![molecular formula C16H13NO4 B12897341 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid is an organic compound that features a dibenzofuran moiety and a hydroxyimino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of biphenyl derivatives.
Introduction of Butanoic Acid Moiety: The butanoic acid group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Hydroxyimino Group: The hydroxyimino group can be added through an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with dibenzofuran structures are studied for their catalytic properties in organic reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biochemistry: Studied for their interactions with biological macromolecules.
Industry
Polymer Science: Used in the synthesis of high-performance polymers.
Environmental Science: Studied for their role in the degradation of pollutants.
Wirkmechanismus
The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The dibenzofuran core can intercalate with DNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and aromaticity.
4-(Dibenzo[b,d]furan-2-yl)butanoic acid: Lacks the hydroxyimino group but shares the dibenzofuran and butanoic acid moieties.
4-(Hydroxyimino)butanoic acid: Lacks the dibenzofuran moiety but contains the hydroxyimino and butanoic acid groups.
Uniqueness
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid is unique due to the combination of the dibenzofuran core and the hydroxyimino functional group, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H13NO4 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
(4Z)-4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid |
InChI |
InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)/b17-13- |
InChI-Schlüssel |
ODQJWIMYDRXPBG-LGMDPLHJSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C(=N\O)/CCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


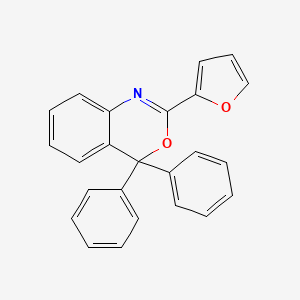
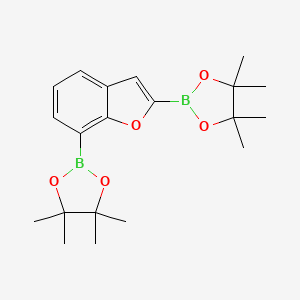
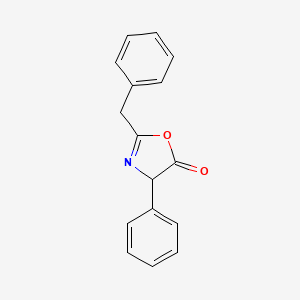



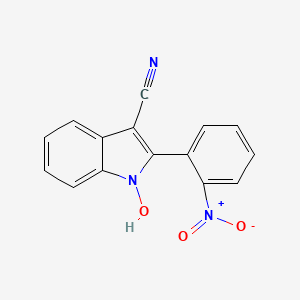

![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)

